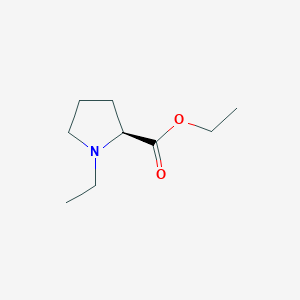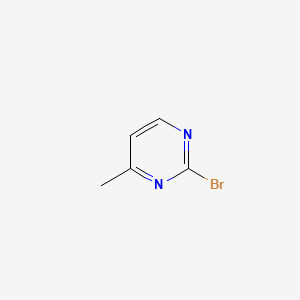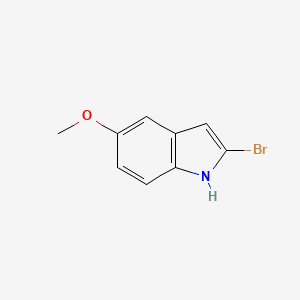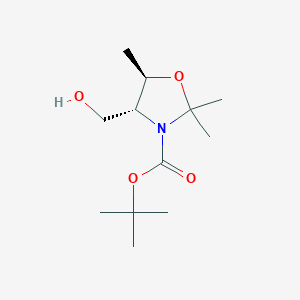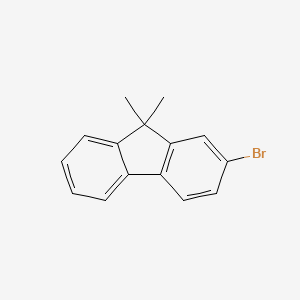
5-溴-N-甲基-2-硝基苯胺
概述
描述
5-Bromo-N-methyl-2-nitroaniline (5-BNMNA) is an organic compound belonging to the class of aromatic amines. It is a colorless solid that is insoluble in water but soluble in organic solvents. 5-BNMNA has a wide range of applications in scientific research, particularly in the fields of organic chemistry, biochemistry, and pharmacology. This compound is used as a starting material for a number of syntheses, and its mechanism of action and biochemical and physiological effects are being studied.
科学研究应用
合成和结构研究
合成的再研究:5-溴-2-甲基吡啶与邻硝基苯胺反应,包括5-溴-N-甲基-2-硝基苯胺,已用于确认和纠正先前文献关于特定化合物合成的报道(Peterson & Tolman, 1977)。
晶体学中的结构分析:在一项关于DNA构象的研究中,5-溴-N-甲基-2-硝基苯胺是与5-碘胞苷基(3'-5')鸟苷形成晶体复合物的一部分,揭示了分子相互作用和结构的细节(Vyas et al., 1984)。
化学合成改进:改进4-溴-2-氯甲苯的合成涉及使用5-溴-2-甲基苯胺,这是5-溴-N-甲基-2-硝基苯胺的衍生物,在重氮化-桑迈尔反应中使用(Xue Xu, 2006)。
在药物化学和生物化学中的应用
尿酶抑制活性:涉及5-溴-N-甲基-2-硝基苯胺衍生物的席夫碱化合物研究显示出潜在的尿酶抑制活性,在医学和农业中具有相关性(Zulfiqar et al., 2020)。
电荷密度和氢键研究:对与5-溴-N-甲基-2-硝基苯胺密切相关的2-甲基-5-硝基苯胺的电荷密度研究提供了关于氢键在分子聚集中的作用的见解,影响了对分子相互作用的理解(Ellena et al., 2001)。
抗菌活性:从2-甲基-5-硝基苯胺衍生的化合物,与5-溴-N-甲基-2-硝基苯胺在结构上相似,表现出抗菌活性,表明在对抗微生物感染方面具有潜在应用(Lingappa et al., 2011)。
分子和晶体学研究
盐的结构分析:对与5-溴-N-甲基-2-硝基苯胺相关的2-甲基-5-硝基苯胺盐的晶体结构研究提供了更深入的了解,揭示了此类化合物中分子间相互作用和氢键模式的类型(Medviediev & Daszkiewicz, 2019)。
硝基苯胺重排机制研究:对硝基苯胺衍生物(包括5-溴-N-甲基-2-硝基苯胺)重排机制的研究有助于更好地理解化学反应途径和分子转化(Deady et al., 1979)。
作用机制
Mode of Action
The mode of action of 5-Bromo-N-methyl-2-nitroaniline involves a series of chemical reactions . The process begins with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta-directing, meaning it directs the subsequent reactions to occur at the meta position on the benzene ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-N-methyl-2-nitroaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
5-Bromo-N-methyl-2-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression . By inhibiting these enzymes, 5-Bromo-N-methyl-2-nitroaniline can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. Additionally, this compound can interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of 5-Bromo-N-methyl-2-nitroaniline on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-Bromo-N-methyl-2-nitroaniline can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, the compound can impact cell growth and survival. Furthermore, 5-Bromo-N-methyl-2-nitroaniline can influence the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 5-Bromo-N-methyl-2-nitroaniline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can bind to the active site of histone deacetylases, preventing them from deacetylating histones and thereby altering gene expression . Additionally, 5-Bromo-N-methyl-2-nitroaniline can interact with other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the structure and function of these molecules. These interactions can lead to changes in protein conformation, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-N-methyl-2-nitroaniline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical reagents . Over time, the degradation products of 5-Bromo-N-methyl-2-nitroaniline can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-N-methyl-2-nitroaniline vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 5-Bromo-N-methyl-2-nitroaniline can induce toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction. It is important to carefully control the dosage of 5-Bromo-N-methyl-2-nitroaniline in experimental settings to avoid potential toxicity.
Metabolic Pathways
5-Bromo-N-methyl-2-nitroaniline is involved in various metabolic pathways, including those related to its biotransformation and elimination . This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation and reduction of the compound, leading to the formation of metabolites. These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body. The metabolic pathways of 5-Bromo-N-methyl-2-nitroaniline can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound.
Transport and Distribution
The transport and distribution of 5-Bromo-N-methyl-2-nitroaniline within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 5-Bromo-N-methyl-2-nitroaniline can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-N-methyl-2-nitroaniline can impact its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through various targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct 5-Bromo-N-methyl-2-nitroaniline to the nucleus, where it can interact with nuclear proteins and influence gene expression. Similarly, other targeting signals can direct the compound to different organelles, affecting its activity and function within the cell.
属性
IUPAC Name |
5-bromo-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGSRGPTYFWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442474 | |
| Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302800-13-1 | |
| Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

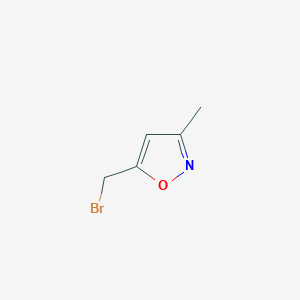
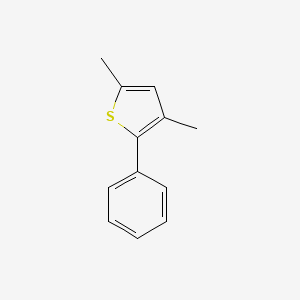
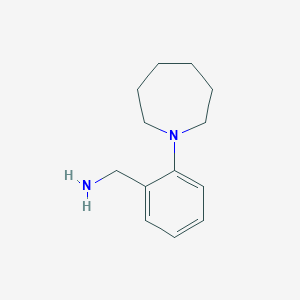

![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)


